3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11-7-19-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKLAYNUTWCUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carbonyl chloride, which reacts with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate can then be reacted with oxazolidine-2,4-dione under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The oxazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to the 1,3-oxazolidine-2,4-dione family, which includes derivatives with diverse substituents influencing pharmacological and physicochemical properties. Key structural analogs include:
Functional Comparisons
- PPARγ Agonism : The reference compound (R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione exhibits potent PPARγ agonism (pEC50 ~6.5). The target compound’s thiophene-3-carbonyl group may modulate binding affinity compared to furan-based analogs, as sulfur’s electronegativity differs from oxygen .
- Fungicidal Activity: Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione) is a dicarboximide fungicide.
- Physical Properties : Bond lengths in oxazolidinedione derivatives (e.g., 1.21–1.23 Å for C=O bonds) are consistent across analogs, suggesting structural stability. However, thiophene’s larger van der Waals radius may increase steric hindrance compared to phenyl or furan substituents .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | |
|---|---|---|---|---|
| Target Compound | C15H14N2O4S | 320.36 | 2.1 (estimated) | |
| BI96718 | C15H16N2O4S | 320.36 | 2.3 | |
| Vinclozolin | C12H9Cl2NO3 | 314.11 | 3.0 |
Biological Activity
3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, supported by relevant case studies and research findings.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 310.4 g/mol
- CAS Number : 1787881-65-5
Anticancer Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation.
A notable case study involved the evaluation of various thiazolidinone derivatives against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver). The IC50 values were determined to assess their cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.2 |
| This compound | MCF-7 | 12.8 |
| This compound | HepG2 | 10.5 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Research has demonstrated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 18 |
These findings indicate that the compound can be a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is believed to involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Antimicrobial Mechanism : The exact mechanism for antimicrobial activity is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Q & A
Q. Example SAR Table :
| Derivative | R1 (Piperidine) | R2 (Thiophene) | IC50 (μM) |
|---|---|---|---|
| Parent | H | H | 0.45 |
| Derivative A | CH3 | H | 0.32 |
| Derivative B | H | F | 0.89 |
Methodological: What analytical techniques quantify degradation products under stress conditions?
Answer:
- Forced degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH, 3% H2O2, and UV light (ICH guidelines).
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the oxazolidine-dione ring) using Q-TOF instruments .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Advanced: How to validate the compound’s mechanism of action in cellular models?
Answer:
- Knockdown/CRISPR : Silence putative targets (e.g., COX-2) and measure activity loss via Western blot .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
- Metabolomics : Track downstream metabolite changes (e.g., prostaglandins) via LC-MS .
Methodological: What are best practices for scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiophene acylation) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
- In-line PAT : Monitor reactions in real-time with FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
